molecular formula C12H17NO3 B13548010 3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-amine

3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-amine

Cat. No.: B13548010
M. Wt: 223.27 g/mol
InChI Key: VIGFQENHJVVNEW-SNAWJCMRSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-amine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene intermediate. This intermediate is then reduced to yield the desired amine. Common reducing agents used in this process include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxyphenylpropanoic acid
  • 3,4,5-Trimethoxyphenylacrylic acid

Comparison: 3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-amine is unique due to its specific amine functionality, which imparts distinct biological activities compared to its analogs. While similar compounds may share some pharmacological properties, the presence of the amine group in this compound enhances its interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C12H17NO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8H,6,13H2,1-3H3/b5-4+

InChI Key

VIGFQENHJVVNEW-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CN

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCN

Origin of Product

United States

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